N'-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(2-nitrophenoxy)acetohydrazide
Overview
Description
N’-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(2-nitrophenoxy)acetohydrazide is a complex organic compound with the molecular formula C16H11N5O7 and a molecular weight of 385.295 g/mol . This compound is characterized by its unique structure, which includes an indole ring, nitro groups, and an acetohydrazide moiety. It is primarily used in scientific research due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(2-nitrophenoxy)acetohydrazide typically involves the condensation of 5-nitroisatin with 2-(2-nitrophenoxy)acetohydrazide under acidic conditions. The reaction is usually carried out in ethanol with a few drops of glacial acetic acid to catalyze the process . The reaction mixture is refluxed for several hours, followed by cooling and filtration to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(2-nitrophenoxy)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups yields corresponding amines, while substitution reactions can lead to various derivatives with modified functional groups.
Scientific Research Applications
N’-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(2-nitrophenoxy)acetohydrazide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(2-nitrophenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indole ring structure allows it to bind to specific enzymes and receptors, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N’-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-phenoxyacetohydrazide
- N’-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-thiophenecarbohydrazide
- N’-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)octanohydrazide
Uniqueness
N’-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(2-nitrophenoxy)acetohydrazide is unique due to the presence of both nitro and phenoxy groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .
Properties
IUPAC Name |
N-[(2-hydroxy-5-nitro-1H-indol-3-yl)imino]-2-(2-nitrophenoxy)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N5O7/c22-14(8-28-13-4-2-1-3-12(13)21(26)27)18-19-15-10-7-9(20(24)25)5-6-11(10)17-16(15)23/h1-7,17,23H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWHTWRQOJVBHJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)N=NC2=C(NC3=C2C=C(C=C3)[N+](=O)[O-])O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N5O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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